1-(5-Bromo-2-methoxyphenyl)ethanol

Descripción general

Descripción

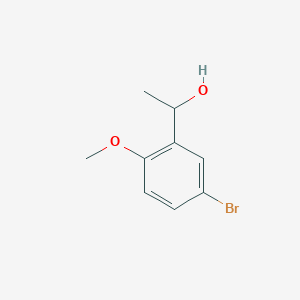

1-(5-Bromo-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO2 It is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring, along with an ethanol group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-methoxyphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the bromination of 2-methoxyphenol followed by the reduction of the resulting bromo compound. The process typically involves the following steps:

Bromination: 2-methoxyphenol is treated with bromine in the presence of a catalyst such as iron powder to introduce the bromine atom at the 5th position.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and reduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: 1-(5-Bromo-2-methoxyphenyl)ethanal or 1-(5-Bromo-2-methoxyphenyl)acetic acid.

Reduction: 1-(2-Methoxyphenyl)ethanol.

Substitution: 1-(5-Methoxy-2-methoxyphenyl)ethanol.

Aplicaciones Científicas De Investigación

1-(5-Bromo-2-methoxyphenyl)ethanol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

1-(5-Bromo-2-methoxyphenyl)ethanol can be compared with similar compounds such as:

1-(5-Bromo-2-hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.

1-(5-Methoxy-2-methylphenyl)ethanol: Similar structure but with a methyl group instead of a bromine atom.

1-(5-Chloro-2-methoxyphenyl)ethanol: Similar structure but with a chlorine atom instead of a bromine atom.

These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound.

Actividad Biológica

1-(5-Bromo-2-methoxyphenyl)ethanol is an organic compound with significant biological activities. Its structure features a bromine atom and a methoxy group attached to a phenyl ring, along with a hydroxyl group on the ethanol moiety, leading to a chemical formula of C9H10BrO2 and a molecular weight of approximately 229.08 g/mol. This article explores its biological activities, including anti-inflammatory and anticancer properties, supported by various studies and data.

- Chemical Formula : C9H10BrO2

- Molecular Weight : 229.08 g/mol

- Structural Features : Contains a bromine atom, methoxy group, and hydroxyl group.

Biological Activities

This compound has been investigated for its potential therapeutic applications due to its notable biological activities:

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to suppress the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in inflammatory processes. The mechanism involves the regulation of nuclear factor kappa B (NF-kB) and mitogen-activated protein kinase (MAPK) pathways in human fibrosarcoma cells.

Anticancer Activity

The compound has demonstrated potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Specifically, it activates caspases, which are crucial for programmed cell death, suggesting its role in cancer treatment . The following table summarizes findings related to its cytotoxicity against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10.72 ± 1.03 | Induces apoptosis via caspase activation |

| HeLa | 30.66 ± 0.76 | Inhibits tubulin polymerization |

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Matrix Metalloproteinase-9 (MMP-9) : The compound inhibits MMP-9 activity through hydrogen bonding and π-π interactions, which could be pivotal in developing inhibitors for diseases related to excessive inflammation and cancer progression.

- Cell Cycle Arrest : It has been observed to disrupt microtubule dynamics in cancer cells, leading to G2/M phase arrest, which is critical for halting cancer cell proliferation .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental settings:

- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly inhibited the growth of A549 and HeLa cells compared to standard chemotherapeutics like Melphalan .

- Molecular Docking Studies : Computational analyses suggest that this compound binds effectively to target proteins involved in cell proliferation, further supporting its potential as a lead compound for drug development .

Propiedades

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRYFLFXINLLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501902 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16602-17-8 | |

| Record name | 1-(5-Bromo-2-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.